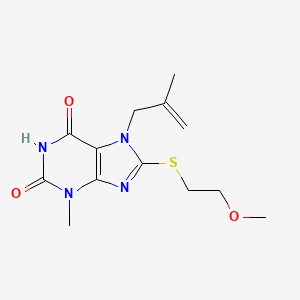

8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a xanthine core modified at three positions:

- 3-Methyl: A common substitution in xanthine derivatives, enhancing metabolic stability.

- 8-((2-Methoxyethyl)thio): A thioether-linked methoxyethyl chain, contributing to solubility and hydrogen-bonding capacity.

The compound’s structure (CAS 333769-02-1) is noted in , though with substituents at positions 7 and 8 swapped compared to other analogs .

Properties

IUPAC Name |

8-(2-methoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c1-8(2)7-17-9-10(14-13(17)21-6-5-20-4)16(3)12(19)15-11(9)18/h1,5-7H2,2-4H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPWTRZVSXBVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCCOC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Thioether Formation: The introduction of the 2-methoxyethylthio group is achieved through a nucleophilic substitution reaction. This involves reacting the purine derivative with 2-methoxyethylthiol under basic conditions.

Alkylation: The 3-methyl and 7-(2-methylallyl) groups are introduced via alkylation reactions. These steps often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine core, followed by the addition of the respective alkyl halides.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine core or the thioether group, potentially leading to the formation of dihydropurine derivatives or thiols.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropurine derivatives and thiols.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable properties.

| Application | Description |

|---|---|

| Synthesis | Used as a reagent in organic synthesis to create derivatives. |

| Catalysis | Acts as a catalyst in certain chemical reactions, enhancing reaction rates. |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that it can inhibit the growth of various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism involves the modulation of specific molecular targets related to cell cycle regulation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Inhibition of DNA synthesis |

| HeLa | 10 | Induction of apoptosis |

Medical Applications

Therapeutic Potential

The compound is under investigation for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Research is ongoing to elucidate its pharmacokinetic properties and optimal dosage regimens.

Case Study: Infectious Disease Treatment

In a preclinical model, the compound demonstrated efficacy against bacterial strains resistant to conventional antibiotics. This highlights its potential role in developing new treatments for resistant infections.

Industrial Applications

Material Development

In addition to its chemical and biological applications, this compound is utilized in the development of new materials. Its properties make it suitable for creating polymers and other materials with enhanced performance characteristics.

| Industry Application | Description |

|---|---|

| Material Science | Used in the formulation of advanced materials with specific mechanical properties. |

| Chemical Manufacturing | Acts as an intermediate in the production of specialty chemicals. |

Mechanism of Action

The mechanism of action of 8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioether and alkyl groups can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Substituent Position Isomer: 7-(2-Methoxyethyl)-8-((2-Methylallyl)thio) Analogue

Key Differences :

1,3,7-Trimethyl-8-(3,3,3-Trifluoropropyl)-1H-Purine-2,6(3H,7H)-dione (3-29A)

- Substituents : 8-Trifluoropropyl (electron-withdrawing) vs. 8-methoxyethylthio (electron-neutral).

- Physical Properties : Melting point (140°C) is lower than thioether analogs (>265°C in ), suggesting reduced crystallinity due to trifluoropropyl hydrophobicity .

- Activity : Fluorinated groups enhance membrane permeability but may reduce solubility.

Linagliptin and Derivatives (DPP-4 Inhibitors)

Eg5 Inhibitor (Compound 5: ZINC06444857)

7-(2-Ethoxyethyl)-8-((2-Oxopropyl)thio) Analogue

- the methoxyethylthio group.

- Reactivity : The oxo group may increase susceptibility to metabolic oxidation compared to the stable methoxyethyl chain .

Structural and Functional Analysis Table

Research Findings and Implications

- Position 8 Sensitivity : Thioether or amine substituents at position 8 are critical for enzyme targeting (e.g., Eg5 or DPP-4). The methoxyethylthio group in the target compound offers a balance between solubility and stability.

- Synthetic Accessibility : The target compound’s structure avoids complex heterocycles (e.g., pyrazoles in ), simplifying synthesis .

Biological Activity

8-((2-methoxyethyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex molecular structure that exhibits significant biological activities. This compound is characterized by its unique substitution pattern, which contributes to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its role in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₂N₄O₄S, with a molecular weight of approximately 378.46 g/mol. The structural features include:

- A purine ring system.

- A methoxyethyl thioether group at the 8-position.

- A methylallyl substituent at the 7-position.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Exhibits antifungal activity against Candida albicans.

Anti-inflammatory Effects

Research suggests that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

- Antimicrobial Evaluation : In a recent study published in the International Journal of Antimicrobial Agents, the compound was tested against clinical isolates of E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

The biological activities of this compound are believed to be mediated through:

- Enzyme Inhibition : Interference with enzymes involved in DNA synthesis and repair.

- Receptor Interaction : Binding to specific receptors that modulate cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.